
An In-depth Technical Guide to Elagolix Sodium
for Endometriosis-Associated Pain

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Elagolix Sodium

Cat. No.: B008386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of elagolix sodium, an oral

gonadotropin-releasing hormone (GnRH) receptor antagonist, for the management of moderate

to severe pain associated with endometriosis. The document details its mechanism of action,

pharmacokinetic and pharmacodynamic profiles, clinical efficacy from pivotal Phase 3 trials,

and key experimental protocols.

Mechanism of Action
Endometriosis is an estrogen-dependent chronic disease characterized by the presence of

endometrial-like tissue outside the uterus, leading to symptoms such as dysmenorrhea (painful

menses), non-menstrual pelvic pain (NMPP), and dyspareunia.[1][2] The growth of these

ectopic lesions is dependent on the ovarian sex hormone, estradiol.[3]

Elagolix is a non-peptide, small molecule GnRH receptor antagonist.[3][4] It competitively binds

to GnRH receptors in the anterior pituitary gland, inhibiting endogenous GnRH signaling.[2][3]

[4] This action results in a dose-dependent suppression of the gonadotropins, luteinizing

hormone (LH) and follicle-stimulating hormone (FSH).[3][4] The reduction in gonadotropin

levels leads to decreased production of ovarian sex hormones, estradiol and progesterone,

thereby suppressing the proliferation of endometrial tissue.[2][4][5] Unlike GnRH agonists,

which cause an initial "flare-up" effect, elagolix provides rapid and reversible hormonal

suppression.[4][6]
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Caption: Elagolix competitively antagonizes GnRH receptors on the pituitary gland.

Pharmacokinetics and Pharmacodynamics
Elagolix exhibits a predictable pharmacokinetic (PK) and pharmacodynamic (PD) profile,

characterized by rapid absorption and dose-dependent hormonal suppression.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b008386?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/28323948/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Elagolix is an orally bioavailable small molecule that is rapidly absorbed, with peak plasma

concentrations reached within 1.0 to 1.5 hours.[7][8] Its population pharmacokinetics are best

described by a two-compartment model with a lag in absorption.[9] The half-life is

approximately 4 to 6 hours, allowing for modulation of hormonal suppression with different

dosing regimens.[7][8]

PK Parameter Elagolix 150 mg Once Daily Elagolix 200 mg Twice Daily

Tmax (Time to Cmax) ~1.0 hour[3] ~1.0 hour[3]

Half-life (t½) 4 to 6 hours[7][8] 4 to 6 hours[7][8]

Plasma Protein Binding ~80%[3][10] ~80%[3][10]

Apparent Volume of

Distribution (Vdss/F)
1674 L[3] 881 L[3]

Metabolism
Primarily via CYP3A

enzymes[3]

Primarily via CYP3A

enzymes[3]

Data compiled from multiple

studies.

Administration of elagolix results in a rapid, dose-dependent suppression of gonadotropins and

ovarian hormones.[4][11] Lower doses (150 mg once daily) lead to partial suppression of

estradiol, with mean levels around 40-50 pg/mL, while higher doses (200 mg twice daily) result

in nearly full suppression, with median estradiol concentrations of approximately 12 pg/mL.[3]

[4] This dose-dependent effect allows for tailoring treatment to balance efficacy with

hypoestrogenic side effects.[12] The hormonal suppression is readily reversible upon

discontinuation of the drug.[11][13]
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Hormone Effect of Elagolix Administration

Luteinizing Hormone (LH)
Dose-dependent suppression; near-maximal

suppression at ≥200 mg BID.[7][8]

Follicle-Stimulating Hormone (FSH)
Dose-dependent suppression; maximal

suppression at ≥300 mg BID.[7][8]

Estradiol (E2)
Dose-dependent suppression; maximal

suppression at ≥200 mg BID.[7][8]

Progesterone (P)
Maintained at anovulatory levels at doses ≥100

mg BID.[7][8]

Data from a multiple-ascending dose study in

healthy premenopausal women.[7]

Clinical Efficacy
The efficacy of elagolix was established in two large, replicate Phase 3, double-blind,

randomized, placebo-controlled trials: Elaris EM-I and Elaris EM-II.[14][15] These studies

evaluated two doses of elagolix (150 mg once daily and 200 mg twice daily) over a 6-month

period in women with moderate to severe endometriosis-associated pain.[15]

The co-primary efficacy endpoints were the proportion of women who were clinical responders

for both dysmenorrhea and non-menstrual pelvic pain at month 3.[14] A clinical response was

defined as a clinically meaningful reduction in pain scores without an increase in rescue

analgesic use.[14][16]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28323948/
https://academic.oup.com/jcem/article/102/5/1683/3001063
https://pubmed.ncbi.nlm.nih.gov/28323948/
https://academic.oup.com/jcem/article/102/5/1683/3001063
https://pubmed.ncbi.nlm.nih.gov/28323948/
https://academic.oup.com/jcem/article/102/5/1683/3001063
https://pubmed.ncbi.nlm.nih.gov/28323948/
https://academic.oup.com/jcem/article/102/5/1683/3001063
https://pubmed.ncbi.nlm.nih.gov/28323948/
https://pubmed.ncbi.nlm.nih.gov/28525302/
https://escholarship.org/uc/item/3pw94370
https://escholarship.org/uc/item/3pw94370
https://pubmed.ncbi.nlm.nih.gov/28525302/
https://pubmed.ncbi.nlm.nih.gov/28525302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7438813/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Response at

Month 3
Placebo Elagolix 150 mg QD Elagolix 200 mg BID

Dysmenorrhea

Responders (Elaris

EM-I)

19.6% 46.4% 75.8%

Dysmenorrhea

Responders (Elaris

EM-II)

22.7% 43.4% 72.4%

NMPP Responders

(Elaris EM-I)
36.5% 50.4% 54.5%

NMPP Responders

(Elaris EM-II)
36.5% 49.8%** 57.8%

P<0.001 vs. placebo.

**P=0.003 vs.

placebo. Data from

Taylor et al., 2017.[14]

In both studies, a significantly greater proportion of women in both elagolix dose groups met

the clinical response criteria for both dysmenorrhea and NMPP compared to placebo at 3

months, with responses sustained at 6 months.[14][17] The higher dose (200 mg BID) was also

shown to be effective in reducing pain with sex (dyspareunia).[18]

Safety Profile
The safety profile of elagolix is consistent with its mechanism of action, with the most common

adverse events related to hypoestrogenism.
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Key Safety Finding Description

Hot Flushes

The most frequently reported adverse event;

incidence is dose-dependent, with most cases

being mild to moderate.[12][14][17]

Bone Mineral Density (BMD)

Dose-dependent decreases in lumbar spine

BMD were observed. After 12 months, mean

percent changes were -0.63% to -1.1% with 150

mg QD and -3.60% to -3.91% with 200 mg BID.

[12]

Serum Lipids

Increases in serum lipid levels, including

cholesterol and triglycerides, were observed.[14]

[17]

Headache and Nausea
Among the most frequently reported adverse

events.[17]

Endometrial Findings
No adverse endometrial findings were reported

in the 6-month pivotal trials.[14][15]

The recommended duration of treatment is up to 24 months for the 150 mg once-daily dose

and up to 6 months for the 200 mg twice-daily dose, reflecting a balance between efficacy and

the risk of bone density loss.[12][19]

Experimental Protocols
The pivotal Elaris EM-I and EM-II trials followed a similar robust methodology.

The studies were Phase 3, multicenter, double-blind, randomized, placebo-controlled trials

conducted in premenopausal women aged 18 to 49 with surgically diagnosed endometriosis

and moderate to severe associated pain.[14][20] Following a screening period, eligible subjects

were randomized to receive placebo, elagolix 150 mg once daily, or elagolix 200 mg twice daily

for 6 months.[14]

Key inclusion criteria included a surgical diagnosis of endometriosis within the 10 years prior to

screening and specific baseline pain scores.[20] During the 35-day screening period, subjects

were required to demonstrate at least two days of moderate or severe dysmenorrhea and meet
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minimum criteria for non-menstrual pelvic pain, as recorded in an electronic diary (e-Diary).[20]

[21]

Subjects used a daily e-Diary to record scores for dysmenorrhea, NMPP, and dyspareunia on a

4-point scale (0=no pain to 3=severe pain), as well as the use of rescue analgesic medications.

[16][21] The primary analysis compared the proportion of clinical responders in each elagolix

group to the placebo group at month 3.[14]

Screening & Washout Period
(Up to 3 Menstrual Cycles)

Eligibility Assessment
(Surgical Dx, e-Diary Pain Scores)

Randomization (1:1:1)

Eligible

Placebo Elagolix 150 mg QD Elagolix 200 mg BID

6-Month Double-Blind
Treatment Period

Primary Endpoint Analysis
(Clinical Response at Month 3)
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Caption: Workflow for the Phase 3 Elaris EM-I and EM-II clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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